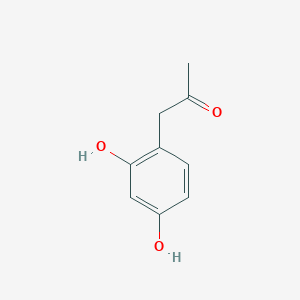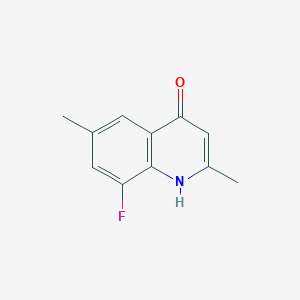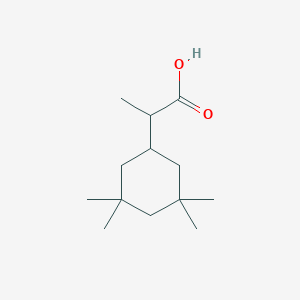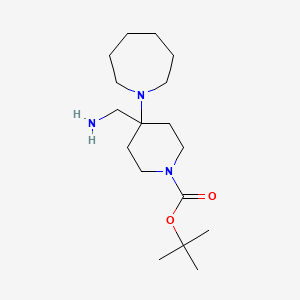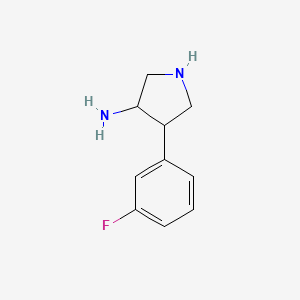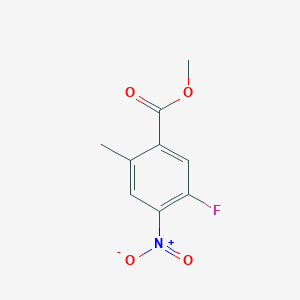
Methyl 5-fluoro-2-methyl-4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-fluoro-2-methyl-4-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom, a nitro group, and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2-methyl-4-nitrobenzoate typically involves a multi-step process:
Fluorination: The fluorine atom is introduced via electrophilic fluorination, often using reagents like Selectfluor.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-fluoro-2-methyl-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: 5-fluoro-2-methyl-4-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile.
Hydrolysis: 5-fluoro-2-methyl-4-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 5-fluoro-2-methyl-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Methyl 5-fluoro-2-methyl-4-nitrobenzoate depends on its application:
Biochemical Probes: The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with biomolecules.
Pharmacological Agents: The compound may interact with specific enzymes or receptors, modulating their activity through binding or covalent modification.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-fluoro-2-methyl-4-nitrobenzoate can be compared with other similar compounds:
Methyl 2-fluoro-5-nitrobenzoate: Similar structure but different substitution pattern, leading to different reactivity and applications.
Methyl 4-fluoro-2-nitrobenzoate: Another isomer with distinct properties and uses.
Methyl 5-fluoro-2-methoxy-3-nitrobenzoate: Contains a methoxy group instead of a methyl group, affecting its chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Eigenschaften
Molekularformel |
C9H8FNO4 |
|---|---|
Molekulargewicht |
213.16 g/mol |
IUPAC-Name |
methyl 5-fluoro-2-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C9H8FNO4/c1-5-3-8(11(13)14)7(10)4-6(5)9(12)15-2/h3-4H,1-2H3 |
InChI-Schlüssel |
HFSFCQNWXOVLIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(=O)OC)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


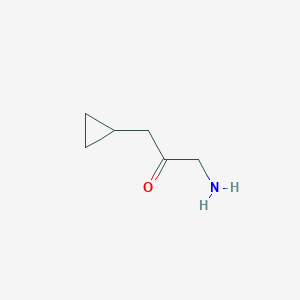




![4-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13157838.png)
